molecular formula C6H14N2O2S B14647770 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine CAS No. 53462-61-6

2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine

Cat. No.: B14647770
CAS No.: 53462-61-6
M. Wt: 178.26 g/mol
InChI Key: TZTBMIHWVRXAEP-UHFFFAOYSA-N
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Description

2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is a complex organic compound with a unique structure that includes a nitroso group, a sulfinyl group, and a methyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylpropanamine with methylsulfinyl chloride under controlled conditions to introduce the sulfinyl group. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted propanamines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfinyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-((methylsulfonyl)methyl)-N-nitroso-2-propanamine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    2-Methyl-N-((methylthio)methyl)-N-nitroso-2-propanamine: Contains a thioether group instead of a sulfinyl group.

    2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-butylamine: Similar structure but with a butyl group instead of a propanamine backbone.

Uniqueness

2-Methyl-N-((methylsulfinyl)methyl)-N-nitroso-2-propanamine is unique due to the presence of both a nitroso group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

53462-61-6

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-tert-butyl-N-(methylsulfinylmethyl)nitrous amide

InChI

InChI=1S/C6H14N2O2S/c1-6(2,3)8(7-9)5-11(4)10/h5H2,1-4H3

InChI Key

TZTBMIHWVRXAEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CS(=O)C)N=O

Origin of Product

United States

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